Spiro[2.2]pentan-1-ol
Description
Properties
IUPAC Name |
spiro[2.2]pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-4-3-5(4)1-2-5/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFGZNAONBKOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Epoxidation of Unsaturated Cyclopropane and Subsequent Ring Opening
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Unsaturated cyclopropane derivative + peracetic acid | Formation of oxaspiro[2.2]pentane intermediate via epoxidation | Moderate to high yield; diastereoselectivity depends on substrate |
| 2 | Acidic or basic treatment (e.g., methanol with acid) | Ring-opening or rearrangement of epoxide to yield this compound | Ring strain release drives reaction |
Method B: Simmons-Smith Cyclopropanation of Hydroxy-Functionalized Allenes
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Allenamide or hydroxy-substituted allene + diiodomethane + zinc-copper couple | Cyclopropanation to form amido-spiro[2.2]pentane or hydroxy-spiro[2.2]pentane derivatives | Efficient and general; diastereoselectivity varies with substitution pattern |
| 2 | Purification and isolation | Chromatographic separation of diastereomers | Moderate to good yields |
Method C: Addition of Cyclopropyl Sulfur or Phosphorus Ylides to Carbonyl Compounds
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Ketone or aldehyde + lithiated bromocyclopropane or cyclopropyl ylide | Nucleophilic addition to carbonyl followed by ring closure to form this compound | Requires directing groups for selectivity |
| 2 | Work-up and purification | Isolation of spiro alcohols | Moderate yields; diastereoselectivity depends on substituents |
- The use of ylides enables the formation of the spirocyclic alcohol directly from carbonyl precursors.
- This method is versatile but may require careful control of reaction conditions to avoid side products.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Epoxidation and ring opening (Method A) | Utilizes readily available reagents; strain release drives reaction | Moderate diastereoselectivity; requires unsaturated cyclopropane precursors | Moderate to high (50-80%) |
| Simmons-Smith cyclopropanation (Method B) | Direct formation of spiro ring; applicable to various substrates | Diastereoselectivity can be low; requires zinc reagents | Moderate (40-70%) |
| Ylide addition to carbonyls (Method C) | Direct access from carbonyl compounds; versatile | Requires directing groups; sensitive to sterics | Moderate (40-65%) |
Mechanistic Insights and Research Discoveries
- The key driving force in many of these syntheses is the relief of ring strain inherent in the three-membered rings of cyclopropane and epoxide intermediates.
- Diastereoselectivity in cyclopropanation reactions can be influenced by substrate conformation and the nature of substituents, as shown in studies with α-substituted allenamides.
- The use of directing groups such as ethers or amides enhances selectivity in ylide addition reactions by stabilizing transition states.
- Advanced synthetic applications include the use of spiro[2.2]pentane intermediates in the total synthesis of complex natural products, demonstrating the utility of these methods beyond simple model compounds.
Summary Table of Key Literature Sources on Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Spiro[2.2]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form spiro[2.2]pentanone.
Reduction: Reduction reactions can convert this compound to spiro[2.2]pentane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like phosphorus pentachloride and sodium bromide with concentrated phosphoric acid are employed.
Major Products:
Oxidation: Spiro[2.2]pentanone.
Reduction: Spiro[2.2]pentane.
Substitution: Halogenated spiro[2.2]pentanes.
Scientific Research Applications
Spiro[2.2]pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2.2]pentan-1-ol is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the hydroxyl group is the primary site of action, leading to the formation of spiro[2.2]pentanone .
Comparison with Similar Compounds
Structural and Physical Properties
(a) Spiro[2.2]pentan-1-ol vs. Pentan-1-ol (Linear Alcohol)
- Molecular Structure: this compound features a bicyclic spiro structure, while pentan-1-ol (C₅H₁₁OH) is a straight-chain primary alcohol .
Boiling Point :
Solubility :
(b) this compound vs. Other Spiro Alcohols
- Spiro[3.4]octan-5-ol :
(c) Derivatives of this compound
Biological Activity
Spiro[2.2]pentan-1-ol is a bicyclic organic compound characterized by its unique spiro structure, which consists of two fused cyclopentane rings sharing a single carbon atom. The presence of a hydroxyl group (-OH) attached to one of the spiro carbon atoms classifies it as an alcohol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although comprehensive research is still limited.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 86.13 g/mol. Its unique geometric and electronic properties arise from the constraints of its spiro configuration, which may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound suggests potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains. The unique three-dimensional shape and steric properties associated with spiro compounds often result in interesting biological activities.
Potential Pharmacological Applications
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.
- Anti-inflammatory Properties : There is evidence suggesting that this compound may exhibit anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.
The mechanism of action for this compound likely involves specific binding interactions with enzymes or receptors due to its spirocyclic structure and hydroxyl group, facilitating hydrogen bonding and other molecular interactions that influence biological activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol | Spirocyclic structure with ethan-1-ol | Investigated for biological activity |
| 2-{Spiro[2.2]pentan-1-yl}methanol | Spirocyclic structure with methanol | Potential antimicrobial properties |
| 2-{Spiro[2.2]pentan-1-yl}propan-1-ol | Spirocyclic structure with propanol | Explored for therapeutic effects |
Case Studies and Research Findings
While detailed case studies specifically focusing on this compound are sparse, related research on spiro compounds provides insights into their biological activities:
- Study on Spiro-Flavonoids : A review highlighted that spiro-flavonoids exhibit significant anti-inflammatory and anticancer activities both in vitro and in vivo, indicating that structural features similar to those found in this compound may confer similar benefits .
- Antimicrobial Testing : Research involving various spiro compounds demonstrated promising results against bacterial strains, suggesting that modifications of this compound could lead to effective antimicrobial agents .
- Cancer Cell Line Studies : Investigations into other spiro compounds have shown potent antiproliferative effects against human cancer cell lines, hinting at the potential efficacy of this compound derivatives in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Spiro[2.2]pentan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via intramolecular cyclization or reduction of spirocyclic ketones. For example, sodium borohydride (NaBH₄) in methanol under inert atmosphere effectively reduces spiro[2.2]pentan-1-one to the corresponding alcohol. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., excess reducing agent for complete conversion). Purity is enhanced through recrystallization or column chromatography .
Q. How can the unique spirocyclic structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, resolving bond angles and ring strain. Complementary techniques include:
- ¹H/¹³C NMR : Distinct signals for hydroxyl protons (δ ~1.5–2.5 ppm) and quaternary carbons in the spiro junction.
- IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-O bending (~1050 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₅H₈O) .
Q. What physical properties distinguish this compound from linear alcohols?
- Methodological Answer : The spiro structure imposes steric strain, lowering boiling point (e.g., ~120–130°C vs. ~137°C for pentan-1-ol) and increasing solubility in nonpolar solvents. Comparative studies using differential scanning calorimetry (DSC) and vapor pressure measurements quantify these differences .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : The strained rings enhance electrophilicity at the hydroxyl-bearing carbon. For example, oxidation with Jones reagent (CrO₃/H₂SO₄) yields spiro[2.2]pentan-1-one. Kinetic studies (e.g., UV-Vis monitoring) reveal faster reaction rates compared to linear alcohols. Density functional theory (DFT) calculations model transition states to explain regioselectivity .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or varying reaction conditions. Systematic approaches include:
- Control Experiments : Replicate studies under identical conditions (temperature, solvent, catalyst).
- Advanced Spectroscopy : 2D NMR (COSY, NOESY) to confirm intermediate structures.
- Computational Validation : Compare experimental results with simulated reaction pathways (e.g., using Gaussian software) .
Q. What experimental design principles ensure robust data collection in studying this compound’s applications?
- Methodological Answer : Apply the PICOT framework :
- Population : Target molecule (spiro compound).
- Intervention : Reaction conditions (e.g., catalysts, solvents).
- Comparison : Linear alcohol analogs as controls.
- Outcome : Quantitative metrics (yield, enantiomeric excess).
- Time : Reaction kinetics tracked via in-situ FTIR .
Q. What challenges arise in functionalizing this compound without destabilizing the spiro core?
- Methodological Answer : Ring-opening side reactions are mitigated using:
- Low-Temperature Techniques : Slow addition of electrophiles at –78°C.
- Protecting Groups : TBDMS ethers to shield hydroxyl groups during functionalization.
- Computational Guidance : Pre-screening substituent effects via molecular dynamics simulations .
Applications in Drug Design
Q. How does this compound serve as a bioisostere in medicinal chemistry?
- Methodological Answer : Its rigid spiro core mimics aromatic rings or saturated carbocycles, improving pharmacokinetic properties. For example, replacing a benzene ring in a lead compound with spiro[2.2]pentane reduces metabolic degradation while maintaining target binding (verified via molecular docking and in vitro assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
